molecular formula C15H14N4OS B2410385 5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415499-91-9

5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2410385
CAS No.: 2415499-91-9
M. Wt: 298.36
InChI Key: KYGVVGNLNAFEGM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a pyrimidine ring

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, while the pyrimidine ring can participate in π-π stacking with aromatic amino acids . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Properties

IUPAC Name

5,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-8-5-4-6-11-12(8)18-15(21-11)19-14(20)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGVVGNLNAFEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC=NC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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